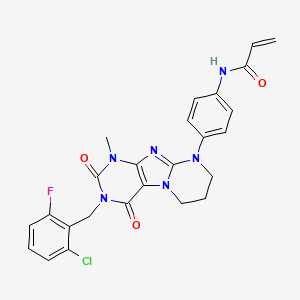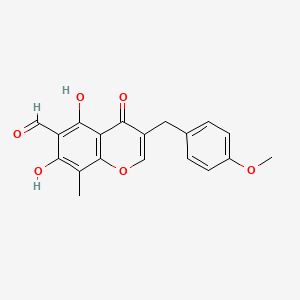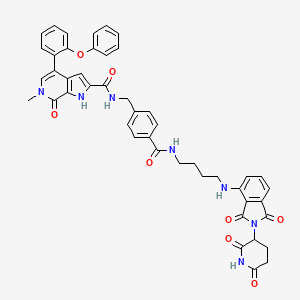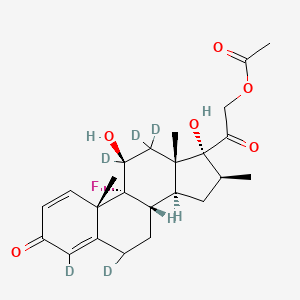
Betamethasone acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone acetate-d5 is a deuterium-labeled derivative of betamethasone acetate, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is primarily used as an internal standard in the quantification of betamethasone by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of betamethasone acetate-d5 involves the incorporation of deuterium atoms into the betamethasone acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with betamethasone and introduce deuterium atoms at specific positions through hydrogen-deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Betamethasone acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone alcohol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include betamethasone alcohol, betamethasone acetate derivatives, and other modified corticosteroids .
Scientific Research Applications
Betamethasone acetate-d5 is widely used in scientific research for various applications:
Biology: Used in studies involving the metabolism and pharmacokinetics of corticosteroids.
Medicine: Helps in the development and validation of analytical methods for therapeutic drug monitoring.
Mechanism of Action
Betamethasone acetate-d5, like its non-labeled counterpart, exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it modulates the transcription of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes . The molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are key players in the inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: The non-labeled version with similar pharmacological properties.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory effects.
Prednisolone: A corticosteroid used for similar therapeutic purposes.
Uniqueness
Betamethasone acetate-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24- |
InChI Key |
AKUJBENLRBOFTD-WWLNSTOISA-N |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


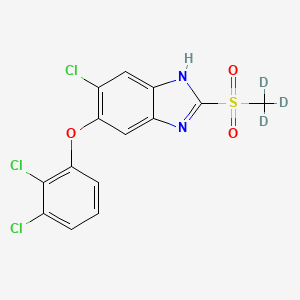
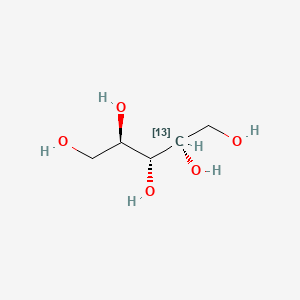
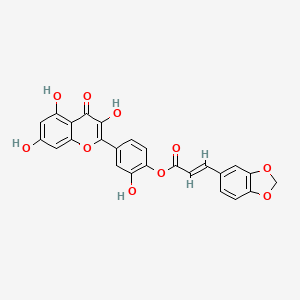
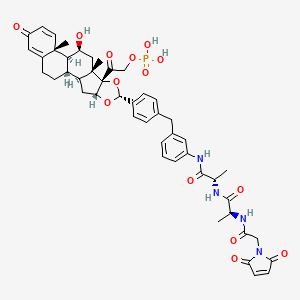

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
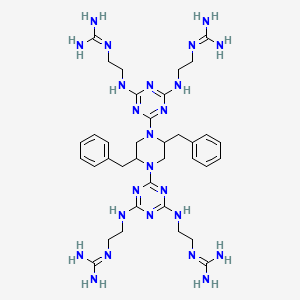
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
